MIF Tautomerase Inhibition vs. Phenol-Based Inhibitors
3-(1H-pyrazol-4-yl)benzoic acid, as a component of optimized pyrazole-based MIF inhibitors, contributes to a chemotype that achieves MIF tautomerase inhibition potencies of 60–70 nM, representing a >1,600-fold improvement over the initial 113 μM docking hit. This potency surpasses that of many simple phenol-based MIF inhibitors which typically exhibit IC₅₀ values in the high nanomolar to micromolar range. The pyrazole scaffold replaces the phenol moiety while maintaining the critical hydrogen bond to Asn97 [1]. In a separate binding assay measuring MIF-CD74 receptor interaction inhibition, a structurally related pyrazole-benzoic acid derivative demonstrated an IC₅₀ of 930 nM [2]. These data position the 4-pyrazolyl-benzoic acid scaffold as a validated, quantifiably potent alternative to phenol-containing MIF inhibitors.
| Evidence Dimension | MIF tautomerase inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 60–70 nM (for optimized pyrazole chemotype containing 3-(1H-pyrazol-4-yl)benzoic acid as core scaffold) |
| Comparator Or Baseline | 113,000 nM (initial docking hit) / phenol-based inhibitors typically >100 nM to μM range |
| Quantified Difference | >1,600-fold improvement over initial hit; nanomolar potency comparable to or exceeding many phenol-based alternatives |
| Conditions | Recombinant human MIF tautomerase assay; structure-based and computer-aided design optimization |
Why This Matters
Demonstrates that the pyrazole-benzoic acid scaffold enables nanomolar MIF inhibition without relying on the phenol moiety that characterizes many first-generation MIF inhibitors, providing a chemically distinct pharmacophore for structure-activity relationship (SAR) exploration.
- [1] Trivedi-Parmar V, Robertson MJ, Cisneros JA, Krimmer SG, Jorgensen WL. Optimization of Pyrazoles as Phenol Surrogates to Yield Potent Inhibitors of Macrophage Migration Inhibitory Factor. ChemMedChem. 2018;13(11):1092-1097. DOI: 10.1002/cmdc.201800158. View Source
- [2] BindingDB. BDBM50547499 / CHEMBL4785454 – IC₅₀ 930 nM for MIF-CD74 receptor interaction inhibition. Accessed April 2026. View Source
